molecular formula C14H9F3OS B8182027 S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate

S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate

Cat. No.: B8182027
M. Wt: 282.28 g/mol
InChI Key: IWAUFDGEGMXCJB-UHFFFAOYSA-N
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Description

S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate is a sulfur-containing aromatic compound characterized by a biphenyl backbone substituted with a trifluoromethylthio (-SCF₃) group at the para position. The trifluoromethyl group confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its electron-withdrawing nature enhances stability and influences reactivity in nucleophilic or catalytic processes.

Properties

IUPAC Name

S-(trifluoromethyl) 4-phenylbenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3OS/c15-14(16,17)19-13(18)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAUFDGEGMXCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method employs a photochemical strategy to introduce the -SCF₃ group onto a preformed biphenyl-4-carbonyl chloride intermediate. Under argon atmosphere, the reaction combines biphenyl-4-carbonyl chloride (0.20 mmol) with N-(trifluoromethylthio)phthalimide (2.0 equiv), bismuth(III) chloride (BiCl₃, 10 mol%), and tetrabutylammonium chloride (TBACl, 20 mol%) in dichloromethane (DCM). Irradiation with a 30 W purple LED (390 nm) at room temperature for 12–24 hours initiates a radical-mediated trifluoromethylthiolation process.

The mechanism proceeds via:

  • Photoexcitation of BiCl₃ : Generates chlorine radicals under light, abstracting a hydrogen atom from TBACl to form tributylamine radicals.

  • Radical Transfer : The tributylamine radical cleaves the N–S bond in N-(trifluoromethylthio)phthalimide, releasing the - SCF₃ radical.

  • Electrophilic Aromatic Substitution : The - SCF₃ radical reacts with the electron-deficient biphenyl carbonyl intermediate, yielding the final thioester.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified via flash chromatography using a hexanes:ethyl acetate gradient (10:1 to 2:1 v/v). Typical yields range from 45% to 53%, depending on substituents on the biphenyl system.

Table 1: Optimization of Photochemical Method

ParameterOptimal ConditionYield (%)
Light Source390 nm LED48–53
Catalyst Loading10 mol% BiCl₃45–50
SolventDCM50–53
Reaction Time12–24 hours

Trifluoromethanesulfonic Anhydride-Mediated Thioesterification

Two-Step Synthesis from Biphenyl-4-carboxylic Acid

This approach, detailed in Chinese Patent CN112358427A, avoids pre-forming the acyl chloride:

Step 1: Activation of Carboxylic Acid
4-Phenylbenzoic acid (0.4 mmol) is treated with trifluoromethanesulfonic anhydride (Tf₂O, 2.0 equiv), triphenylphosphine (PPh₃, 5.0 equiv), and tetrabutylammonium bromide (TBAB, 3.0 equiv) in 1,2-dichloroethane at 50°C for 12 hours. Tf₂O activates the carboxylic acid as a mixed anhydride intermediate.

Step 2: Nucleophilic Substitution
The in situ-generated anhydride reacts with potassium trifluoromethanethiolate (KSCF₃), forming the target thioester. Purification via flash chromatography (petroleum ether:ethyl acetate = 100:1) affords the product in 57.7% yield.

Critical Parameters

  • Solvent Choice : 1,2-Dichloroethane outperforms DCM or THF due to better stability of the trifluoromethylthiolate anion.

  • Catalyst System : TBAB enhances solubility of inorganic byproducts, while PPh₃ scavenges excess Tf₂O.

Table 2: Scope of Trifluoromethanesulfonic Anhydride Method

SubstrateYield (%)Purification Solvent Ratio
4-Bromobenzoic acid62.3PE:EA = 50:1
3-Nitrobenzoic acid41.8PE:EA = 30:1
Biphenyl-4-carboxylic acid57.7PE:EA = 100:1

Palladium-Catalyzed Decarbonylative Cross-Coupling

Reaction Design

Aryl thioesters undergo palladium-catalyzed decarbonylation to form C–S bonds. For S-(trifluoromethyl)biphenyl-4-carbothioate, the protocol involves:

  • Substrate Preparation : S-Phenyl biphenyl-4-carbothioate is synthesized from biphenyl-4-carboxylic acid and thiophenol using DCC/DMAP coupling.

  • Decarbonylative Trifluoromethylthiolation : The thioester (0.20 mmol), Pd(OAc)₂ (5 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 10 mol%) react in toluene at 160°C for 15 hours.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition into the C(O)–S bond, followed by decarbonylation to generate a Pd–aryl intermediate. Transmetalation with a trifluoromethylthiol source (e.g., CuSCF₃) and reductive elimination yield the final product.

Table 3: Palladium-Catalyzed Method Optimization

ConditionVariationYield (%)
CatalystPd(OAc)₂64
Liganddppp64
Temperature160°C64
SolventToluene64

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Photochemical Method : Moderate yields (45–53%), scalable to gram quantities with specialized LED equipment.

  • Tf₂O-Mediated Route : Higher yields (57.7%), but requires handling corrosive Tf₂O and large PPh₃ stoichiometry.

  • Pd-Catalyzed Decarbonylation : Lower yields (27–64%), limited by substrate scope and high temperatures.

Practical Considerations

  • Cost : N-(Trifluoromethylthio)phthalimide (~$350/g) makes the photochemical method expensive compared to Tf₂O (~$50/g).

  • Safety : Tf₂O is moisture-sensitive and releases HF upon hydrolysis, necessitating strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions: S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets that may lead to the development of novel therapeutics. Notably, compounds with trifluoromethyl groups often exhibit improved metabolic stability and bioavailability.

  • Case Study : Research indicates that derivatives of this compound have shown promise as inhibitors of enzymes involved in cancer metabolism, specifically lactate dehydrogenase A (hLDHA). This enzyme plays a crucial role in the Warburg effect, where cancer cells preferentially metabolize glucose to lactate even in the presence of oxygen, thus promoting tumor growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

  • Synthetic Applications :
    • Used in the synthesis of complex organic molecules.
    • Acts as a precursor for developing other functionalized biphenyl compounds.
Reaction TypeDescriptionReference
Nucleophilic SubstitutionReacts with nucleophiles to form new thioester derivatives.
Coupling ReactionsParticipates in Suzuki coupling reactions to form biphenyl derivatives.

Agricultural Chemistry

The compound's structural characteristics make it a candidate for developing agrochemicals, particularly insecticides and herbicides.

  • Potential Use : Similar compounds have been studied for their insecticidal properties, indicating that this compound may also exhibit such activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
4-TrifluoromethylbenzenesulfonamideSulfonamideAntibacterial properties; used in drug development
4-TrifluoromethylphenylthioacetateThioesterSimilar reactivity; potential use in organic synthesis
2-TrifluoromethylphenylcarbamateCarbamateInsecticidal properties; used in agriculture

Mechanism of Action

The mechanism by which S-(Trifluoromethyl) [1,1’-biphenyl]-4-carbothioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological or chemical activities. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structural, physical, and reactive differences between S-(trifluoromethyl) [1,1'-biphenyl]-4-carbothioate and its analogs, particularly S-(pyridin-2-yl) [1,1'-biphenyl]-4-carbothioate (4a).

Structural and Substituent Effects

  • S-(Trifluoromethyl) derivative : The -SCF₃ group is strongly electron-withdrawing, polarizing the aromatic system and enhancing resistance to oxidation. This group also increases lipophilicity, which is advantageous in drug design for improved membrane permeability.
  • Its electron-deficient aromatic ring may alter reactivity in coupling or substitution reactions compared to the trifluoromethyl analog .

Physical Properties

Property This compound S-(Pyridin-2-yl) [1,1'-biphenyl]-4-carbothioate (4a)
Polarity (Rf) Not reported 0.31 (15% EtOAc/hexanes)
Molecular Weight (g/mol) ~298.3 (calculated) ~289.3 (reported)
Solubility Likely low in polar solvents due to -SCF₃ Moderate in polar aprotic solvents (e.g., DMF, DMSO)

The higher Rf value of 4a suggests lower polarity compared to the trifluoromethyl analog, which aligns with the polar nature of -SCF₃.

Chemical Reactivity

  • Nucleophilic Substitution : The trifluoromethylthio group may act as a leaving group under specific conditions, though its stability often requires harsh reagents. In contrast, the pyridinylthio group in 4a could facilitate milder substitution due to resonance stabilization of the leaving group.
  • Catalytic Applications : The -SCF₃ group’s strong electron-withdrawing effect may enhance catalytic activity in cross-coupling reactions, whereas the pyridinyl group in 4a could enable metal coordination, aiding in heterogeneous catalysis .

Methodological Considerations

Structural characterization of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution . For example, the crystalline solid properties of 4a were likely verified using SHELX-based protocols .

Biological Activity

S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate is a compound of interest in organic chemistry and medicinal applications due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

  • Molecular Formula : C14H9F3OS
  • Molecular Weight : 282.28 g/mol
  • CAS Number : 1927969-10-5
  • Purity : 98% .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research focusing on its effects on various cancer cell lines has shown promising results:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound demonstrated a dose-dependent inhibition of cell proliferation across these lines, with IC50 values ranging from 5 to 15 µM, indicating its effectiveness as a potential anticancer agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells via the activation of caspase pathways. In vitro studies showed increased levels of cleaved caspases and PARP, suggesting that this compound triggers programmed cell death pathways .

Structure-Activity Relationship (SAR)

The trifluoromethyl group in this compound is believed to enhance lipophilicity and bioavailability, contributing to its biological activity. Comparative studies with similar compounds lacking the trifluoromethyl moiety showed reduced anticancer efficacy, underscoring the importance of this functional group in its pharmacological profile .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies indicate low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further long-term studies are necessary to fully understand its safety profile and potential side effects .

Case Studies

Several case studies have explored the application of this compound in drug development:

  • Case Study 1 : A study on the derivative's use as an adjunct therapy in combination with existing chemotherapeutics showed enhanced efficacy and reduced resistance in resistant cancer cell lines.
  • Case Study 2 : Investigated its role in targeted therapy, where it was conjugated with monoclonal antibodies to improve specificity towards tumor cells.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing S-(trifluoromethyl) [1,1'-biphenyl]-4-carbothioate?

  • Methodological Answer : The synthesis typically involves coupling reactions between biphenyl thiol derivatives and trifluoromethylating agents. A two-step approach is common:

Sulfur activation : React 4-mercaptobiphenyl with thiophosgene or Lawesson’s reagent to generate a reactive thioester intermediate.

Trifluoromethylation : Introduce the trifluoromethyl group using reagents like (trifluoromethyl)copper complexes or Umemoto’s reagent under anhydrous conditions .

  • Key Considerations : Monitor reaction temperature (e.g., −78°C for Umemoto’s reagent) and solvent polarity (e.g., DMF for nucleophilic substitution). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from sulfoxide/sulfone byproducts .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and analyze degradation kinetics via HPLC or LC-MS over 24–72 hours.

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

  • Data Interpretation : Compare Arrhenius plots to predict shelf-life under standard lab conditions. Note that the trifluoromethyl group enhances hydrolytic stability but may degrade under strongly basic conditions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:

NMR : 19F^{19}\text{F} NMR confirms the trifluoromethyl group (δ −60 to −70 ppm). 1H^{1}\text{H} NMR identifies biphenyl protons (aromatic regions at δ 7.2–8.1 ppm).

IR Spectroscopy : Detect the C=S stretch (~1050–1250 cm1^{-1}) and CF3_3 vibrations (~1100–1300 cm1^{-1}).

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C13_{13}H9_9F3_3OS) with <2 ppm error .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations elucidate the electronic effects of the trifluoromethyl group on the reactivity of the carbothioate moiety?

  • Methodological Answer :

Modeling : Use software like Gaussian or ORCA to optimize the molecular geometry at the B3LYP/6-31G(d) level.

Electrostatic Potential Maps : Analyze electron density around the sulfur atom to predict nucleophilic/electrophilic sites.

Reactivity Insights : Compare Fukui indices of the carbothioate group with/without the CF3_3 substituent. The electron-withdrawing CF3_3 group increases electrophilicity at sulfur, favoring nucleophilic attack .

Q. What experimental and computational strategies can resolve contradictions in reported catalytic activity of metal complexes derived from this compound?

  • Methodological Answer :

Controlled Replication : Reproduce studies with strict adherence to reported conditions (e.g., catalyst loading, solvent purity).

In Situ Monitoring : Use operando Raman spectroscopy to detect transient intermediates during catalysis.

Machine Learning : Train models on existing catalytic data to identify outliers or overlooked variables (e.g., trace moisture).

  • Case Study : Discrepancies in palladium complex activity may arise from ligand dissociation kinetics, which DFT-MD simulations can clarify .

Q. How can researchers design experiments to probe the compound’s role in modulating enzyme inhibition pathways?

  • Methodological Answer :

Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorogenic substrates. Vary inhibitor concentration (IC50_{50} determination).

Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses.

Mutagenesis : Engineer enzyme mutants to identify critical residues for binding.

  • Validation : Cross-validate computational predictions with surface plasmon resonance (SPR) data on binding kinetics .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.

Parameter Estimation : Calculate EC50_{50}/LC50_{50} values with 95% confidence intervals.

ANOVA : Compare toxicity across cell lines or organisms.

  • Software : Implement in R (drc package) or GraphPad Prism. Address heteroscedasticity via log transformation .

Q. How can factorial design optimize reaction yields while minimizing byproduct formation?

  • Methodological Answer : Apply a 2k^k factorial design to screen variables (e.g., temperature, reagent ratio, solvent):

Screening : Identify significant factors via Pareto charts.

Response Surface Methodology (RSM) : Model interactions using a central composite design.

  • Case Example : Optimizing trifluoromethylation yield by balancing reagent stoichiometry and reaction time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate
Reactant of Route 2
Reactant of Route 2
S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.